molecular formula C16H9ClN2OS2 B2569665 N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 942002-44-0

N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B2569665
CAS No.: 942002-44-0
M. Wt: 344.83
InChI Key: XMZDYYLSEJOBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide is a heterocyclic compound that features both benzothiazole and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves the acylation of 1,3-benzothiazol-6-amine with 3-chloro-1-benzothiophene-2-carbonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
  • 5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole derivatives

Uniqueness: N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide is unique due to the presence of both benzothiazole and benzothiophene rings, which confer distinct electronic and steric properties. This dual-ring structure allows for versatile chemical modifications and enhances its potential as a pharmacologically active compound .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS2/c17-14-10-3-1-2-4-12(10)22-15(14)16(20)19-9-5-6-11-13(7-9)21-8-18-11/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZDYYLSEJOBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)N=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.